molecular formula C5H12ClN B1532632 (S)-1-Cyclopropylethanamine hydrochloride CAS No. 178033-78-8

(S)-1-Cyclopropylethanamine hydrochloride

Cat. No.: B1532632
CAS No.: 178033-78-8
M. Wt: 121.61 g/mol
InChI Key: WZWFMMNJURDPFP-WCCKRBBISA-N
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Description

(S)-1-Cyclopropylethanamine hydrochloride is a chiral amine compound with a cyclopropyl group attached to the ethanamine structure

Scientific Research Applications

(S)-1-Cyclopropylethanamine hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: It is investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action for amines and their hydrochlorides often involves interactions with various receptors. For example, methadone, a synthetic opioid analgesic, works as a full µ-opioid receptor (MOR) agonist and N-methyl-d-aspartate (NMDA) receptor antagonist .

Safety and Hazards

The safety and hazards of a compound depend on its specific properties. For example, some hydrochlorides can be corrosive to metals and toxic if swallowed .

Future Directions

The future directions in the field of drug development often involve optimizing the predictability of in vivo solubility and dissolution of drug substances . This includes the development of novel AMP structures, including hybrids, antimicrobial dendrimers and polypeptides, peptidomimetics, and AMP–drug conjugates .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-Cyclopropylethanamine hydrochloride typically involves the cyclopropanation of an appropriate precursor followed by amination. One common method is the reaction of cyclopropylcarbinol with a suitable amine under acidic conditions to form the desired amine hydrochloride .

Industrial Production Methods

Industrial production of this compound often involves large-scale cyclopropanation reactions followed by purification steps to ensure the desired enantiomeric purity. The use of chiral catalysts and specific reaction conditions is crucial to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

(S)-1-Cyclopropylethanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Cyclopropyl ketones

    Reduction: Cyclopropylmethanol derivatives

    Substitution: Various substituted cyclopropyl derivatives

Comparison with Similar Compounds

Similar Compounds

    Cyclopropylamine: A simpler analog without the ethanamine structure.

    Cyclopropylmethanol: Contains a hydroxyl group instead of an amine.

    Cyclopropylcarbinol: Another related compound with a different functional group.

Uniqueness

(S)-1-Cyclopropylethanamine hydrochloride is unique due to its chiral nature and the presence of both the cyclopropyl and ethanamine groups. This combination provides distinct chemical properties and potential for specific interactions in biological systems .

Properties

IUPAC Name

(1S)-1-cyclopropylethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11N.ClH/c1-4(6)5-2-3-5;/h4-5H,2-3,6H2,1H3;1H/t4-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZWFMMNJURDPFP-WCCKRBBISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CC1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1CC1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

121.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

178033-78-8
Record name (1S)-1-cyclopropylethan-1-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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